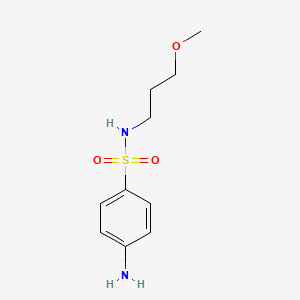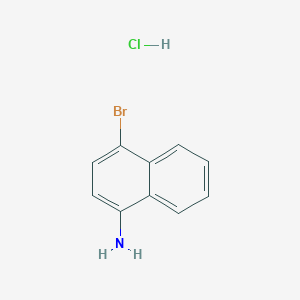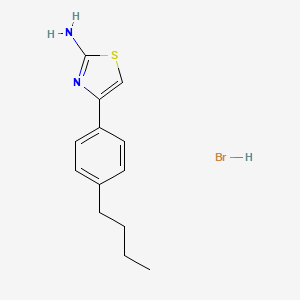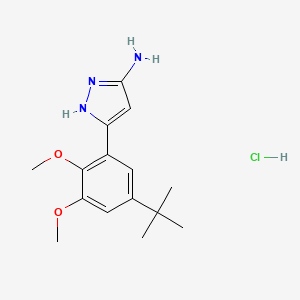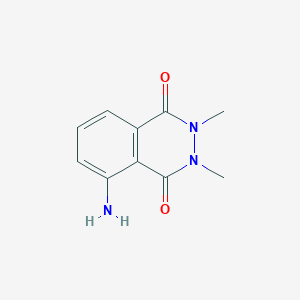
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione
Overview
Description
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, also known as Luminol 1, is a chemical compound that has been the subject of research due to its potential applications, particularly in the field of antimicrobial activity. The compound has been used as a starting material for the synthesis of various derivatives with the aim of enhancing its biological properties .
Synthesis Analysis
The synthesis of derivatives of Luminol 1 involves its reaction with organophosphorus reagents such as phosphonium ylides, trialkyl phosphites, and tris(dialkylamino)phosphines. These reactions yield olefinic products, alkoxy-, and dialkylamino derivatives of Luminol . Additionally, a 4-thioxo-3,4-dihydrophthalazin-1(2H)-one derivative is synthesized from the reaction of Luminol with thiating reagents like Lawesson's and Japanese reagents .
Molecular Structure Analysis
The structures of the synthesized compounds from Luminol 1 are determined through elemental and spectroscopic analyses. These analyses help in confirming the identity and purity of the compounds, which is crucial for subsequent biological evaluations .
Chemical Reactions Analysis
The derivatives of Luminol 1 undergo various chemical reactions that lead to the formation of new compounds with potential antimicrobial properties. For instance, the reaction of Luminol with thiating reagents results in the formation of a thioxo derivative, which is a different class of compound with its own unique set of properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of Luminol 1 and its derivatives are essential for understanding their behavior in biological systems. These properties include solubility, stability, and reactivity, which can influence the compound's antimicrobial efficacy. The antimicrobial activity of the synthesized compounds is evaluated against bacterial and fungal strains, providing insight into their potential as antimicrobial agents .
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Hydantoin derivatives, a group to which 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is related, have been recognized as a preferred scaffold in medicinal chemistry. They exhibit a variety of biological and pharmacological activities, making them significant in therapeutic and agrochemical applications. The Bucherer-Bergs reaction, discussed in the context of hydantoin synthesis, highlights the chemical versatility and potential for creating novel compounds with medical applications (Shaikh et al., 2023).
Synthesis and Reactivity of Diketopyrrolopyrroles
Diketopyrrolopyrroles, related to the structural theme of phthalazine derivatives, are highlighted for their extensive use as dyes and in applications ranging from field-effect transistors to fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds underscore the broad utility of phthalazine derivatives in developing high-quality pigments and materials for technological applications (Grzybowski & Gryko, 2015).
Biological and Pharmacological Activities of Mesalazine
Although not directly related to this compound, mesalazine (5-aminosalicylic acid) serves as an illustrative example of how derivatives of hydantoin and related heterocyclic compounds are utilized in medical applications. The review of mesalazine's biological and pharmacological effects provides insights into the anti-oxidant role and medicinal use of such compounds, highlighting their potential in treating inflammatory bowel disease and showcasing their broad pharmacological applications (Beiranvand, 2021).
Novel Synthetic Routes Using Biomass-Derived Chemicals
The conversion of plant biomass into valuable chemicals, including furan derivatives and polymers, underscores the relevance of compounds like this compound in sustainable chemistry. Research into biomass-derived chemicals such as 5-hydroxymethylfurfural (HMF) and its derivatives highlights the potential of renewable resources to replace non-renewable hydrocarbon sources in the chemical industry, suggesting possible avenues for the utilization of related heterocyclic compounds in sustainable applications (Chernyshev et al., 2017).
Mechanism of Action
Target of Action
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as Luminol, primarily targets oxidizing agents . These agents include hydrogen peroxide and hypochlorite, which play crucial roles in various biochemical processes, including immune responses and cellular signaling .
Mode of Action
Luminol interacts with its targets through a chemiluminescent reaction . When Luminol is oxidized by an oxidizing agent in the presence of a catalyst (often a metal ion like iron or copper), it produces an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . This light emission is the basis for its use in forensic science to detect blood traces, as the iron in hemoglobin acts as a catalyst.
Biochemical Pathways
The primary biochemical pathway affected by Luminol is the oxidative pathway . The oxidation of Luminol leads to the formation of 3-aminophthalate, which is responsible for the emission of blue light. This pathway is crucial in various diagnostic and analytical applications, where the presence of specific oxidizing agents needs to be detected .
Pharmacokinetics
The pharmacokinetics of Luminol involve its absorption, distribution, metabolism, and excretion (ADME) properties. Luminol is typically administered topically or in solution form for analytical purposes. It is rapidly absorbed and distributed to the target site. The compound is metabolized primarily in the liver and excreted through the kidneys. Its bioavailability is influenced by the presence of catalysts and the pH of the environment .
Result of Action
At the molecular level, the action of Luminol results in the emission of light . This chemiluminescent reaction is highly sensitive and can detect minute quantities of oxidizing agents. At the cellular level, this reaction can be used to monitor oxidative stress and other related cellular processes .
Action Environment
The efficacy and stability of Luminol are influenced by several environmental factors, including pH, temperature, and the presence of catalysts . Optimal chemiluminescence occurs in a slightly alkaline environment (pH 8-10). Higher temperatures can increase the reaction rate but may also lead to the degradation of Luminol. The presence of metal ions like iron and copper significantly enhances the reaction, making it more efficient .
Biochemical Analysis
Biochemical Properties
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with peroxidase enzymes, facilitating chemiluminescent reactions. The nature of these interactions involves the oxidation of this compound by peroxidase in the presence of hydrogen peroxide, resulting in the emission of light. This property is widely utilized in various assays and diagnostic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to generate reactive oxygen species (ROS) during its chemiluminescent reaction can lead to oxidative stress, impacting cellular metabolism and signaling pathways . This oxidative stress can modulate the expression of genes involved in antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, undergoing oxidation to produce light. This reaction involves the transfer of electrons from the compound to the enzyme, resulting in the formation of an excited state intermediate that emits light upon returning to the ground state . Additionally, the generation of ROS during this process can lead to enzyme inhibition or activation, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the chemiluminescent activity of this compound can decrease over time due to degradation, impacting its efficacy in assays . Long-term exposure to the compound can also lead to sustained oxidative stress, affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical assays without causing significant toxicity. At high doses, it can induce toxic effects due to excessive ROS generation, leading to oxidative damage in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired chemiluminescent response without adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with peroxidase enzymes. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of light-emitting intermediates. This process is part of the broader metabolic pathway of oxidative stress response, where the compound’s activity can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its biochemical effects. The distribution of the compound can also affect its accumulation in tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with peroxidase enzymes and other biomolecules, optimizing its chemiluminescent activity . The precise localization also ensures that the compound’s effects are confined to specific cellular regions, minimizing potential off-target effects.
properties
IUPAC Name |
5-amino-2,3-dimethylphthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFBHUKKNHLIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587933 | |
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873967-42-1 | |
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
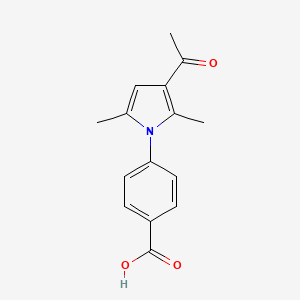
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)
